4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Beschreibung
Chemical identity and International Union of Pure and Applied Chemistry nomenclature
This compound is definitively characterized by its Chemical Abstracts Service registry number 346665-40-5 and possesses the molecular formula C15H21N3O5 with a corresponding molecular weight of 323.35 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 4-[(5-nitropyridin-2-yl)oxy]piperidine-1-carboxylate, which accurately reflects its structural composition and functional group arrangement. The compound's molecular structure incorporates a piperidine ring system protected by a tert-butyl carbamate group at the nitrogen position, with the 4-position of the piperidine ring connected via an ether oxygen to the 2-position of a 5-nitropyridine moiety.
The Simplified Molecular Input Line Entry System representation of this compound is documented as CC(C)(C)OC(N1CCC(OC2=NC=C(N+=O)C=C2)CC1)=O, providing a standardized format for computational chemistry applications and database searches. The compound is also catalogued under the Molecular Design Limited number MFCD09263756, facilitating its identification across various chemical databases and commercial suppliers. This systematic identification framework ensures precise communication within the scientific community and enables accurate retrieval of compound-specific information from chemical literature databases.
The structural complexity of this molecule arises from the presence of multiple functional groups, including the nitro group electron-withdrawing substituent on the pyridine ring, the ether linkage connecting the two heterocyclic systems, and the tert-butyl carbamate protecting group on the piperidine nitrogen. This combination of functional groups contributes to the compound's unique chemical properties and reactivity profile, making it valuable as both a synthetic intermediate and a research tool in heterocyclic chemistry investigations.
Historical context in heterocyclic chemistry research
The development of this compound can be traced within the broader historical trajectory of heterocyclic chemistry research, particularly the evolution of nitrogen-containing heterocycle synthesis methodologies. Piperidine derivatives have maintained a central position in medicinal chemistry for over a century, with piperidine itself first being isolated in 1850 by Scottish chemist Thomas Anderson and independently by French chemist Auguste Cahours in 1852 through the treatment of piperine with nitric acid. The industrial significance of piperidine chemistry became established through the development of hydrogenation processes for converting pyridine to piperidine using molybdenum disulfide catalysts, representing a foundational transformation in heterocyclic chemistry.
The incorporation of nitropyridine moieties into complex molecular architectures emerged as a significant research focus during the latter half of the 20th century, driven by the recognition that nitrogen-containing heterocycles constitute approximately 75% of unique small-molecule drugs approved by regulatory agencies. Research conducted by Vitaku and colleagues demonstrated the structural significance of nitrogen-based heterocycles in pharmaceutical design, establishing these compounds as essential building blocks for drug candidate development due to their capacity for hydrogen bonding with biological targets. This historical foundation provided the scientific rationale for developing hybrid compounds that combine multiple heterocyclic systems, such as the nitropyridine-piperidine combination exemplified by the target compound.
Recent advances in heterocyclic chemistry have emphasized the strategic importance of developing compounds that integrate multiple pharmacophoric elements within a single molecular framework. The synthesis of this compound represents a contemporary application of these principles, utilizing established synthetic methodologies such as Mitsunobu reactions to create ether linkages between heterocyclic systems. The compound's synthesis typically employs 2-Hydroxy-5-nitropyridine and N-Boc-4-Hydroxypiperidine as starting materials, utilizing diisopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran under nitrogen atmosphere conditions to achieve the desired ether bond formation with yields approaching 99%.
Position within nitropyridine-piperidine hybrid compounds
This compound occupies a distinctive position within the broader family of nitropyridine-piperidine hybrid compounds, representing a specific structural class that demonstrates the successful integration of two pharmacologically significant heterocyclic systems. This compound exemplifies the strategic approach of combining piperidine scaffolds with nitropyridine moieties to create molecules with enhanced synthetic versatility and potential biological activity profiles. The ether linkage between the heterocyclic systems distinguishes this compound from alternative connection strategies such as direct carbon-carbon bonds or nitrogen-carbon linkages, providing unique conformational and electronic properties that influence both chemical reactivity and biological interactions.
Within the context of related structural analogues, this compound can be compared to other members of the same chemical family, including its reduced derivative tert-Butyl 4-[(5-aminopyridin-2-yl)oxy]piperidine-1-carboxylate (Chemical Abstracts Service number 346665-41-6), which is obtained through catalytic reduction of the nitro group using palladium on carbon under hydrogen atmosphere. The reduction transformation demonstrates the synthetic utility of the nitro-containing parent compound as a precursor to amino-substituted derivatives, expanding the chemical space accessible from a single starting material. This reduction typically proceeds quantitatively under mild conditions, highlighting the synthetic accessibility of structural modifications within this compound class.
The compound also relates structurally to other nitropyridine-containing molecules such as tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, which features a direct nitrogen-carbon bond between the heterocyclic systems rather than the ether linkage present in the target compound. This structural comparison illustrates the diversity of connection strategies available for linking nitropyridine and saturated nitrogen heterocycles, with each approach offering distinct advantages in terms of synthetic accessibility, stability, and potential biological properties. The ether-linked structure of this compound provides greater conformational flexibility compared to directly bonded analogues, potentially enabling unique binding interactions with biological targets.
| Compound Class | Connection Type | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Ether linkage | 346665-40-5 | C15H21N3O5 | 323.35 |
| Amino derivative | Ether linkage | 346665-41-6 | C15H23N3O3 | 293.36 |
| Piperazine analogue | Direct N-C bond | 193902-78-2 | C14H20N4O4 | 308.33 |
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-nitropyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-8-6-12(7-9-17)22-13-5-4-11(10-16-13)18(20)21/h4-5,10,12H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQMZHDBFJVUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2-bromo-5-nitropyridine with piperidine-1-carboxylic acid tert-butyl ester in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium iodide in dimethyl sulfoxide (DMSO). The reaction mixture is gently warmed to 50°C for three hours and then cooled to room temperature overnight. The product is isolated by dilution with ethyl acetate, filtration, and drying .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent temperature and mixing. The use of palladium-carbon catalysts in hydrogenation reactions can also be employed to reduce the nitro group to an amino group, which can then be further functionalized .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation with palladium-carbon catalysts.
Substitution: The nitro group can be substituted with
Biologische Aktivität
4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 346665-40-5) is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is C15H21N3O5, and it has a molecular weight of 323.34 g/mol. The compound features both a piperidine core and a nitropyridine moiety, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O5 |
| Molecular Weight | 323.34 g/mol |
| CAS Number | 346665-40-5 |
| Synonyms | tert-butyl 4-(5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to its structural components, particularly the nitropyridine, which is known to interact with various biological targets. Studies have shown that compounds with similar structures can exhibit antiparasitic , antitumor , and anti-inflammatory activities.
Antiparasitic Activity
Research indicates that nitropyridine derivatives are effective against certain parasitic infections. For instance, modifications in the structure can enhance the potency against parasites by affecting the lipophilicity and metabolic stability of the compound . The activity against Plasmodium falciparum (the malaria-causing parasite) has been particularly noted, with some derivatives showing effective inhibition of PfATP4-associated Na+-ATPase activity.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For example, derivatives similar to 4-(5-Nitro-pyridin-2-yloxy)-piperidine have shown IC50 values in the micromolar range against human cancer cell lines .
- Metabolic Stability : The metabolic profile of these compounds is crucial for their efficacy. A study highlighted that the inclusion of specific functional groups could improve metabolic stability while maintaining biological activity .
- Apoptosis Induction : Flow cytometry assays revealed that certain derivatives induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation, suggesting potential therapeutic applications in oncology .
Comparative Biological Activity Table
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Substituent Effects on Pyridine/Pyrimidine Rings
Nitro vs. Cyano Groups
- 4-(5-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (): Molecular Formula: C₁₆H₂₁N₃O₃ Molecular Weight: 303.36 g/mol Key Features: The cyano group (-CN) at the 5-position is moderately electron-withdrawing, increasing polarity compared to nitro (-NO₂).
Target Compound (5-Nitro analog) :
- Expected higher molecular weight (~315–325 g/mol) due to the nitro group.
- Nitro groups typically lower pKa values of adjacent protons, increasing acidity and altering solubility in polar solvents.
Nitro vs. Amino Groups
- This substitution favors interactions with acidic residues in enzyme active sites, contrasting with the nitro group’s electron-withdrawing effects .
Piperidine Scaffold Modifications
Sulfonyl and Morpholine Derivatives
Amino-Benzyl Substitutions
- 4-(4-Amino-benzylamino)-piperidine-1-carboxylate (): The primary amine on the benzyl group introduces a site for conjugation (e.g., peptide coupling), unlike the nitro group, which may require reduction to an amine for further functionalization .
Halogenated Derivatives
- The nitro group in the target compound may offer similar lipophilicity but with distinct electronic effects .
Data Table: Key Parameters of Structural Analogs
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Coupling Reactions: Use Mitsunobu or nucleophilic substitution conditions to link the pyridine and piperidine moieties. Temperature (e.g., 60–80°C) and solvent choice (e.g., DMF or THF) significantly impact yield .
- Nitro Group Introduction: Nitration of pyridine derivatives must avoid over-oxidation; mixed acids (HNO₃/H₂SO₄) at 0–5°C are typical .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Q. How do the functional groups in this compound influence its reactivity and biological interactions?
- Methodological Answer:
- Nitro Group (NO₂): Acts as a strong electron-withdrawing group, directing electrophilic substitution on the pyridine ring. Reduction (e.g., H₂/Pd-C) converts it to NH₂, enhancing hydrogen bonding with enzymes like kinases .
- tert-Butyl Ester: Provides steric protection for the carboxylic acid, improving stability during synthesis. Deprotection (TFA/CH₂Cl₂) exposes the acid for further derivatization .
- Piperidine Ring: The nitrogen enables hydrogen bonding with biological targets, while its chair conformation affects binding specificity .
Advanced Research Questions
Q. How can researchers reconcile contradictory structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer: Contradictions arise from subtle structural variations. For example:
| Analog | Substitution Pattern | Observed Activity | Key Factor |
|---|---|---|---|
| 3-(3-Nitro-pyridin-2-yloxymethyl) | Meta-NO₂ on pyridine | Low kinase inhibition | Steric hindrance limits target access |
| 3-(5-Nitro-pyridin-2-yloxyMethyl) | Para-NO₂ on pyridine | High binding affinity | Optimal electron density for π-π stacking |
- Resolution: Use computational modeling (e.g., molecular docking with AutoDock Vina) to predict binding modes. Validate with SPR (surface plasmon resonance) to measure binding kinetics .
Q. What experimental strategies mitigate stability challenges during storage and handling?
- Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl ester and nitro group degradation .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect decomposition products (e.g., free carboxylic acid or reduced NH₂ derivatives) .
Q. How can researchers design assays to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer:
- Target Identification: Use pull-down assays with biotinylated analogs and streptavidin beads to isolate binding partners from cell lysates. Analyze via SDS-PAGE and mass spectrometry .
- Functional Studies: Perform cellular thermal shift assays (CETSA) to confirm target engagement by measuring protein melting point shifts after compound treatment .
- Mutagenesis: Engineer point mutations (e.g., Ala-scanning) in putative binding pockets of the target protein to validate interaction sites via ITC (isothermal titration calorimetry) .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar derivatives?
- Methodological Answer: Discrepancies often stem from:
- Solubility Differences: Varied DMSO stock concentrations (e.g., 10 mM vs. 50 mM) can induce aggregation, reducing apparent activity. Use dynamic light scattering (DLS) to confirm monodispersity .
- Assay Conditions: pH (e.g., 7.4 vs. 6.5) alters protonation states of the piperidine nitrogen, affecting binding. Standardize buffer systems across studies .
Structural and Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management: Absorb spills with vermiculite, neutralize with 5% acetic acid (for base-sensitive byproducts), and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
